molecular formula C9H6BrClS B2402635 5-Bromo-2-chloromethyl-benzo[b]thiophene CAS No. 50638-17-0

5-Bromo-2-chloromethyl-benzo[b]thiophene

Cat. No.: B2402635
CAS No.: 50638-17-0
M. Wt: 261.56
InChI Key: SUAZHKPEAOIZCR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloromethyl-benzo[b]thiophene is a heterocyclic compound that contains both bromine and chlorine substituents on a benzo[b]thiophene ring

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-chloromethyl-benzo[b]thiophene is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity makes it suitable for creating materials with specific properties .

Safety and Hazards

Safety precautions for handling 5-Bromo-2-chloromethyl-benzo[b]thiophene include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloromethyl-benzo[b]thiophene typically involves the bromination and chloromethylation of benzo[b]thiophene. One common method includes the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position. This is followed by chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents to introduce the chloromethyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloromethyl-benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzo[b]thiophene derivatives, while nucleophilic substitution can yield different functionalized compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloromethyl-benzo[b]thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloromethyl-benzo[b]thiophene is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAZHKPEAOIZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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